molecular formula C16H27HgNO6S B1208591 Mercaptomerin CAS No. 20223-84-1

Mercaptomerin

Cat. No.: B1208591
CAS No.: 20223-84-1
M. Wt: 562.0 g/mol
InChI Key: JGMQLDDGSMLGDU-UHFFFAOYSA-M
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Description

Mercaptomerin is a mercurial diuretic compound known for its effectiveness in treating conditions such as congestive heart failure. It is a complex molecule that includes mercury, which is chemically linked to theophylline. This linkage enhances its therapeutic range by reducing tissue irritation and increasing diuresis .

Scientific Research Applications

Mercaptomerin has been extensively studied for its applications in various fields:

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercaptomerin is synthesized by chemically linking theophylline to one valence of the mercury atom. This process involves several steps, including the preparation of theophylline and its subsequent reaction with a mercurial compound under controlled conditions. The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the stability and effectiveness of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions that are carefully monitored to maintain the quality and purity of the compound. The process includes the use of specialized equipment to handle mercury safely and to ensure that the final product meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Mercaptomerin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and its interaction with biological systems .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that retain its diuretic properties. These derivatives are often studied for their potential therapeutic applications .

Mechanism of Action

Mercaptomerin exerts its effects by inhibiting specific enzymes involved in water and electrolyte balance in the kidneys. The presence of mercury in the compound allows it to bind to these enzymes, leading to increased diuresis. Theophylline, linked to the mercury atom, enhances this effect by reducing tissue irritation and increasing the rate of mercury elimination by the kidneys .

Comparison with Similar Compounds

Uniqueness of Mercaptomerin: this compound is unique due to its specific combination of mercury and theophylline, which provides a high degree of effectiveness with minimal toxicity. This combination allows for targeted diuretic effects with reduced side effects compared to other mercurial compounds .

Properties

IUPAC Name

[3-[(3-carboxylato-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury(1+);hydron;2-sulfidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24NO4.C2H4O2S.Hg/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;3-2(4)1-5;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);5H,1H2,(H,3,4);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMQLDDGSMLGDU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg+])OC)C.C(C(=O)[O-])[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27HgNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21259-76-7 (di-hydrochloride salt)
Record name Mercaptomerin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901046256
Record name Mercaptomerin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Decomposes 150-155 °C; insol in benzene /Mercaptomerin sodium/
Record name MERCAPTOMERIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

20223-84-1
Record name Mercaptomerin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercaptomerin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERCAPTOMERIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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